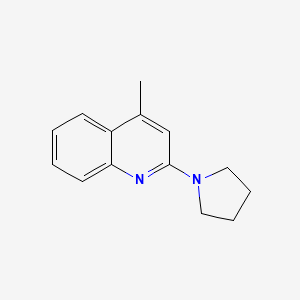

4-Methyl-2-(1-pyrrolidinyl)quinoline

Descripción general

Descripción

“4-Methyl-2-(1-pyrrolidinyl)quinoline” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N, and a pyrrolidine ring, which is a saturated heterocyclic organic compound with the formula (CH2)4NH .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(1-pyrrolidinyl)quinoline” consists of a quinoline ring and a pyrrolidine ring. The quinoline ring is a double-ring structure containing a benzene ring fused to a pyridine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The pyrrolidine ring can also be functionalized .Aplicaciones Científicas De Investigación

Industrial and Synthetic Organic Chemistry

Quinoline, which includes “4-Methyl-2-(1-pyrrolidinyl)quinoline”, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Protocols

A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Transition Metal Catalysed Reactions

Transition metal catalysed reactions are useful for the construction and functionalization of this compound . These reactions are part of the synthesis procedures that have been developed to tackle the drawbacks of the syntheses and side effects on the environment .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . Quinoline is the most ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications .

Medicinal Importance

Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Lewis Acids-Catalyzed Synthesis

Lewis acids-catalyzed synthesis of quinoline is another application. For example, 1-(2,4-Dimethylquinoline-3-yl) ethenone 1 was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H 2 O), magnesium chloride (MgCl 2.6H 2 O), or cupric nitrate (Cu (NO 3) 2.3H 2 O) as a catalyst at 80 °C in fair yield .

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-2-pyrrolidinone”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, reproductive toxicant, and specific target organ toxicant (respiratory system) .

Direcciones Futuras

Recent advances in the synthesis of quinoline and its derivatives have focused on green chemistry principles, such as reducing the use of harmful chemicals and solvents, and increasing atom economy . Future research may continue to explore these methods, as well as the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-2-(1-pyrrolidinyl)quinoline is the transient receptor potential channel 4 (TRPC4) in Mus musculus . This channel plays a crucial role in various physiological processes, including the regulation of cellular calcium levels.

Mode of Action

It is known that the compound interacts with its targets, possibly by binding to the active site of the trpc4 channel . This interaction could lead to changes in the channel’s function, potentially altering cellular calcium levels.

Biochemical Pathways

Changes in these pathways could have downstream effects on various cellular processes, including muscle contraction, neurotransmission, and cell growth .

Result of Action

The molecular and cellular effects of 4-Methyl-2-(1-pyrrolidinyl)quinoline’s action would depend on its specific interactions with the TRPC4 channel . By potentially altering the function of this channel, the compound could affect cellular calcium levels, leading to changes in various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(1-pyrrolidinyl)quinoline. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with the TRPC4 channel .

Propiedades

IUPAC Name |

4-methyl-2-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-10-14(16-8-4-5-9-16)15-13-7-3-2-6-12(11)13/h2-3,6-7,10H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIIJGQRVGSYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322006 | |

| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-2-(1-pyrrolidinyl)quinoline | |

CAS RN |

53541-66-5 | |

| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)

![[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride](/img/structure/B2632295.png)

![2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2632297.png)

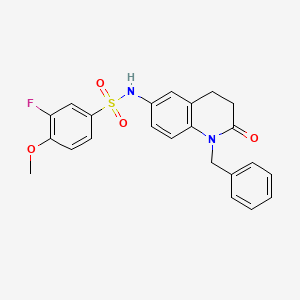

![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)

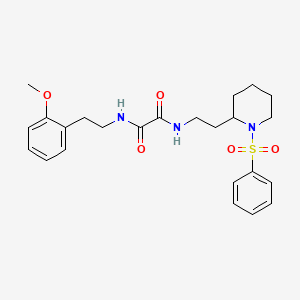

![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)

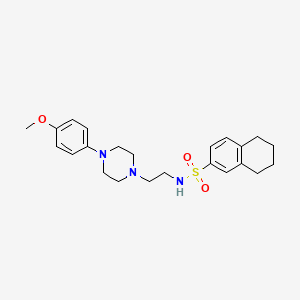

![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)